Product packaging for Lactic acid, cyclohexyl ester(Cat. No.:CAS No. 68791-95-7)

Lactic acid, cyclohexyl ester

Cat. No.: B14127763
CAS No.: 68791-95-7
M. Wt: 172.22 g/mol
InChI Key: MLXVQJMYSKICMT-UHFFFAOYSA-N
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Description

Academic Significance and Research Landscape of Cyclohexyl Lactates

The academic significance of cyclohexyl lactates stems primarily from their function as chiral building blocks and monomers for specialty polymers. Enantiomerically pure (R)-cyclohexyl lactic acid, for instance, is a key precursor for the synthesis of E-selectin inhibitors, which are of interest in medicinal chemistry for their potential therapeutic applications. nsf.govacs.org The synthesis of such complex molecules often requires building blocks with specific stereochemistry, driving research into efficient methods for producing optically pure cyclohexyl lactic acid and its derivatives. acs.org

The research landscape for cyclohexyl lactates is dynamic, focusing on several key areas:

Asymmetric Synthesis : A significant portion of research is dedicated to developing practical and scalable synthetic routes to enantiomerically pure cyclohexyl lactic acid. One approach begins with the hydrogenation of (R)-3-phenyl lactic acid to produce the desired chiral cyclohexyl derivative. acs.org

Derivative Development : Researchers have explored the creation of various crystalline esters of (R)-cyclohexyl lactic acid, such as the 4-bromobenzyl and 2-naphthylmethyl esters. acs.org These crystalline derivatives are easier to handle and purify compared to the often-oily parent acid, facilitating their use in subsequent reaction steps. acs.org The development of stable, crystalline sulfonate derivatives, which are highly reactive intermediates, is also an area of investigation. acs.org

Polymer Chemistry : Cyclohexyl lactate (B86563) is utilized as a precursor for creating lactate-based acrylate (B77674) monomers. acs.orgnih.gov These monomers can then be polymerized to produce bio-based polymers with tailored properties. acs.orgnih.gov The bulky cyclohexyl group can influence the polymer's characteristics, such as its glass transition temperature. researchgate.net For example, research into cyclohexyl-substituted polyglycolides has shown that the incorporation of the cyclohexyl group can significantly increase the glass transition temperature compared to standard polylactide or polyglycolide. researchgate.net

Biocatalysis : The broader field of lactate ester production is increasingly looking towards biocatalytic methods, which use enzymes to perform highly selective chemical transformations under mild conditions. researchgate.netrsc.orgnih.gov While specific research on the biocatalytic synthesis of cyclohexyl lactate is emerging, the principles are well-established for other chiral molecules and lactate esters, suggesting a promising future direction for more sustainable production. researchgate.netgoogle.com

Detailed findings from research into the synthesis of (R)-cyclohexyl lactic acid esters show a focus on creating stable, crystalline intermediates suitable for further chemical transformations.

Evaluation of Crystalline Esters of (R)-Cyclohexyl Lactic Acid acs.org
Ester (R group)Physical StateMelting Point (°C)Yield (%) (Crystallized)
benzyloil--
4-bromobenzylsolid48–4988
2-naphthylmethylsolid67–6885

Contextualization within Lactic Acid Ester Chemistry

Lactic acid, cyclohexyl ester is one of many esters derived from lactic acid, an organic acid that has been identified as a top-value-added chemical from biomass. ncsu.edusavannahgoa.com Lactic acid is bifunctional, possessing both a carboxylic acid group and a hydroxyl group, which allows it to undergo a variety of chemical reactions, including self-esterification to form polylactic acid (PLA), a widely used biodegradable polymer. ncsu.edumdpi.comcnrs.fr

Lactic acid esters, known collectively as lactates, form a versatile class of compounds with a broad spectrum of applications. jxzd-chem.com They are generally recognized for their favorable properties, including high boiling points, low vapor pressure, and often, biodegradability. jxzd-chem.com Common applications include:

Green Solvents : Many lactate esters, such as ethyl lactate and methyl lactate, are promoted as environmentally friendly solvents to replace traditional volatile organic compounds (VOCs) in products like paints, coatings, and cleaning agents. jxzd-chem.comatamanchemicals.comrsc.org

Food and Beverage : Lactate esters can act as flavoring agents and emulsifiers, improving the taste, aroma, and texture of food products. jxzd-chem.comfoodcom.pl

Pharmaceuticals and Cosmetics : Due to their biocompatibility and biodegradability, lactic esters are used in various formulations as solvents, penetration enhancers, and moisturizing agents. jxzd-chem.com

The production of lactate esters is typically achieved through the esterification of lactic acid with an alcohol. cnrs.fr This is an equilibrium-limited reaction, and research often focuses on methods to shift the equilibrium towards the product side to achieve high conversion rates. cnrs.friaeng.org Common strategies include using an excess of the alcohol reactant, removing the water produced during the reaction, or employing catalysts. cnrs.frnih.gov A variety of catalysts, including homogeneous mineral acids and heterogeneous catalysts like ion-exchange resins, have been studied to improve reaction efficiency. cnrs.friaeng.org

Cyclohexyl lactate fits within this context as a specialty ester where the alcohol reactant, cyclohexanol (B46403), is chosen to introduce a bulky, alicyclic group. This modification distinguishes it from common, short-chain alkyl lactates like ethyl lactate. The presence of the cyclohexyl ring alters the molecule's physicochemical properties, such as its solubility, viscosity, and boiling point, making it suitable for specific applications where these characteristics are desired, particularly as a monomer or synthetic intermediate. acs.orgacs.orgchemeo.com

Physicochemical Properties of Cyclohexyl Lactate and a Related Compound
PropertyThis compound5-methyl-2-(1-methylethyl)cyclohexyl lactate
Molecular FormulaC9H16O3 chemeo.comC13H24O3 chembk.com
Molecular Weight172.22 g/mol chemeo.com228.33 g/mol cymitquimica.com
Boiling Point-269.9 °C europa.eu
Melting Point-41.8 °C europa.eu
Water Solubility-239.1 mg/L at 20 °C europa.eu
Log P (Octanol/Water Partition Coefficient)1.96 chemeo.com3.636 at 25 °C europa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B14127763 Lactic acid, cyclohexyl ester CAS No. 68791-95-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68791-95-7

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

cyclohexyl 2-hydroxypropanoate

InChI

InChI=1S/C9H16O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3

InChI Key

MLXVQJMYSKICMT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCC1)O

Origin of Product

United States

Synthetic Methodologies and Process Development for Lactic Acid, Cyclohexyl Ester

Esterification Pathways for Lactic Acid, Cyclohexyl Ester Synthesis

Esterification represents the most direct route to synthesizing cyclohexyl lactate (B86563). This involves reacting a carboxylic acid (lactic acid) with an alcohol (cyclohexanol). However, the specific approach and reaction conditions can vary significantly, impacting yield, purity, and process feasibility.

Direct esterification is the reaction between lactic acid and cyclohexanol (B46403) to form cyclohexyl lactate and water. This reaction is a reversible equilibrium, and the presence of water, both as a solvent in commercial lactic acid (typically 80-90% aqueous solution) and as a byproduct, can adversely affect the reaction equilibrium and limit the final product yield. nih.govmdpi.com To drive the reaction towards the product side, methods are employed to remove water from the reaction mixture, such as azeotropic distillation using a Dean-Stark apparatus or operating under vacuum. researchgate.netgoogle.com

The reaction is typically performed at elevated temperatures. For instance, a process for producing a cyclohexyl ester-capped plasticizer involves a two-step esterification reaction with lactic acid, glutaric acid, and cyclohexanol as the primary raw materials. researchgate.netgoogle.com The self-esterification or oligomerization of lactic acid can also occur as a side reaction, forming lactoyl lactic acid and other polyester (B1180765) by-products, which complicates the synthesis and purification process. google.commetu.edu.tr The rate of direct esterification can be significantly faster than transesterification pathways, but the management of water remains a critical challenge. nih.gov

A novel approach to producing cyclohexanol involves the esterification of cyclohexene (B86901) with acids like formic or acetic acid to produce an intermediate ester (cyclohexyl formate (B1220265) or acetate), which is then hydrolyzed or hydrogenated. researchgate.netrsc.org This highlights the industrial relevance of cyclohexyl ester synthesis. The direct esterification of cyclohexene with acetic acid over an Amberlyst 15 catalyst has shown equilibrium conversions of over 68% in the temperature range of 333–373 K. researchgate.net

Transesterification is an alternative pathway that circumvents the issue of water production inherent in direct esterification. revistadechimie.ro This method involves the reaction of a lactate ester, typically a short-chain alkyl lactate like methyl lactate or ethyl lactate, with cyclohexanol. The reaction exchanges the alkoxy group of the starting ester with the cyclohexyloxy group from cyclohexanol, producing cyclohexyl lactate and a more volatile alcohol (methanol or ethanol) as a byproduct. revistadechimie.ro

This process is particularly advantageous for synthesizing esters of heavier alcohols. revistadechimie.ro Since water is not a byproduct, it does not introduce azeotropes that complicate product separation and purification. revistadechimie.ro The reaction is an equilibrium process and is often carried out with an excess of the reactant alcohol (cyclohexanol) or by removing the more volatile alcohol byproduct to shift the equilibrium towards the desired product. revistadechimie.ro

A method for preparing anhydrous ethyl lactate involves the transesterification of lactic acid oligomers with ethanol. nih.govnih.gov This pre-oligomerization step removes water before the esterification reaction, which has a positive effect on the chemical equilibrium and allows for good yields even with equimolar reactant concentrations. nih.gov A similar strategy could be applied to cyclohexyl lactate synthesis, where pre-formed lactic acid oligomers are reacted with cyclohexanol. Mechanochemical methods, such as resonant acoustic mixing (RAM), have also been shown to be effective for the depolymerizing transesterification of poly(lactic acid) (PLA) to yield various alkyl lactate esters. rsc.org

Table 1: Comparison of Direct Esterification and Transesterification for Lactate Ester Synthesis

Feature Direct Esterification Transesterification
Reactants Lactic Acid + Alcohol Alkyl Lactate + Alcohol
Byproduct Water Lighter Alcohol (e.g., Methanol)
Key Advantage Potentially faster reaction rate. nih.gov No water produced, simplifying purification. revistadechimie.ro

| Key Challenge | Water removal required to shift equilibrium. nih.govmdpi.com | Slower, equilibrium-limited reaction. revistadechimie.ro |

Catalysts are crucial for accelerating the rate of both direct esterification and transesterification reactions, which are otherwise slow. Catalysts can be broadly classified as homogeneous or heterogeneous.

Heterogeneous catalysts are solid materials that are insoluble in the reaction medium, offering significant advantages in terms of separation, recovery, and reusability, which contributes to greener and more economical processes. metu.edu.tr

Several types of solid acid catalysts are effective for lactate ester synthesis:

Ion-Exchange Resins: Strong cation-exchange resins, such as Amberlyst-15 and Lewatit, have proven to be active catalysts for the esterification of lactic acid with alcohols like n-butanol and methanol. researchgate.netmetu.edu.tr These materials possess sulfonic acid groups (-SO3H) that provide Brønsted acid sites to catalyze the reaction.

Zeolites: These microporous aluminosilicate (B74896) minerals are effective catalysts. For instance, an L/ZSM-5 composite molecular sieve is used to prepare cyclohexyl acetate (B1210297) from acetic acid and cyclohexene. google.com Sn-Beta zeolites, which possess both Lewis and Brønsted acid sites, are particularly effective in converting trioses like dihydroxyacetone (DHA) into alkyl lactates with high selectivity. mdpi.com The defined pore structure of zeolites can also impart shape selectivity to the reaction.

Supported Catalysts: Active species can be supported on various carriers. For example, phosphotungstic acid encapsulated within hollow microporous polymer nanospheres has been developed for ester hydrolysis. researchgate.net Zirconia-supported platinum nanoparticles have been investigated for the conversion of glycerol (B35011) to lactic acid. acs.orgnih.gov While not a direct esterification, this demonstrates the use of supported metals in lactic acid chemistry.

Heteropolyacids: Keggin-structure heteropolyacids like phosphotungstic acid are strong acids and can be used as catalysts for the synthesis of esters. google.com

Table 2: Examples of Heterogeneous Catalysts in Esterification and Related Reactions

Catalyst Type Example Application Reference
Ion-Exchange Resin Amberlyst 15 Esterification of cyclohexene with acetic acid researchgate.net
Ion-Exchange Resin Lewatit SPC-112-H+ Esterification of lactic acid with methanol metu.edu.tr
Zeolite L/ZSM-5 Synthesis of cyclohexyl acetate google.com
Zeolite Sn-Beta Conversion of dihydroxyacetone to methyl lactate mdpi.comnih.gov

Homogeneous catalysts dissolve in the reaction mixture, which can lead to high activity and selectivity under mild conditions. acs.org However, their separation from the product mixture can be difficult and costly.

Common homogeneous catalysts for esterification include:

Mineral Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used.

Organic Acids: p-Toluenesulfonic acid (TsOH) is a common organic acid catalyst used in esterification reactions. researchgate.net

Lewis Acids: Metal salts such as anhydrous ferric chloride (FeCl₃) have been used to catalyze the transesterification of lactic acid oligomers. nih.govnih.gov Lewis acids activate the carbonyl group of the ester or acid, making it more susceptible to nucleophilic attack by the alcohol. The mechanism of acid-catalyzed transesterification involves protonation of the carbonyl group, nucleophilic attack by the alcohol, proton transfer steps, and elimination of the original alkoxy group. revistadechimie.ro

Organometallic Complexes: While more commonly associated with other transformations, complexes of metals like iridium and ruthenium have been studied as homogeneous catalysts for the conversion of glycerol to lactic acid in an aqueous alkaline medium. rsc.org

Catalytic Systems in Esterification Processes

Enantioselective Synthesis of Chiral Cyclohexyl Lactic Acid Precursors

Lactic acid possesses a chiral center, meaning cyclohexyl lactate can exist as two enantiomers: (S)-cyclohexyl lactate and (R)-cyclohexyl lactate. The biological activity of chiral molecules is often dependent on their specific configuration. researchgate.netlibretexts.org For example, cyclohexyl lactic acid is a known building block for selective E-selectin inhibitors, where stereochemistry is critical. nsf.gov Therefore, methods to synthesize enantiomerically pure forms of cyclohexyl lactate or its precursors are highly valuable.

Several strategies for enantioselective synthesis can be employed:

Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure form of lactic acid, such as (S)-lactic acid, which is readily available from fermentation, and react it with cyclohexanol. This approach generally proceeds with retention of configuration at the chiral center. Syntheses of other chiral molecules have successfully used enantiopure ethyl lactate or methyl lactate as starting materials. researchgate.netgoogle.com

Chiral Catalysis: This advanced approach uses a chiral catalyst to control the stereochemical outcome of a reaction starting from achiral or racemic precursors. libretexts.org

Asymmetric Hydrogenation/Transfer Hydrogenation: Ketoesters can be asymmetrically hydrogenated to produce chiral hydroxy esters. For example, Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can produce chiral γ-lactones with excellent enantioselectivity (up to 99% ee). rsc.org Similarly, Ir-catalyzed asymmetric hydrogenation of various ketoesters provides access to chiral lactones in high yields and enantioselectivities. rsc.org A similar strategy could be applied to a precursor like cyclohexyl pyruvate (B1213749).

Organocatalysis: Small organic molecules can act as chiral catalysts. A practical synthesis of (S)-2-cyclohexyl-2-phenylglycolic acid, a structurally related molecule, was achieved via a proline-catalyzed asymmetric aldol (B89426) reaction between cyclohexanone (B45756) and ethyl phenylglyoxylate (B1224774) with excellent stereoselectivity. acs.org

Kinetic Resolution: This method involves the differential reaction of a racemic mixture with a chiral catalyst or reagent, where one enantiomer reacts faster than the other, allowing for their separation.

The development of these enantioselective methods is crucial for accessing specific stereoisomers of cyclohexyl lactate for applications in pharmaceuticals and other specialized fields where precise molecular geometry is required. libretexts.orgnsf.gov

Biocatalytic Approaches in Chiral Lactate Production

Biocatalysis has emerged as a powerful strategy for producing enantiomerically pure chiral lactates. plos.org This approach leverages the high enantioselectivity and regioselectivity of enzymes, which can catalyze reactions under mild conditions of temperature and pressure. nih.gov This avoids the need for more extreme reaction conditions that might lead to racemization, isomerization, or other unwanted side reactions. nih.gov

Microorganisms and the enzymes derived from them are central to these biocatalytic transformations. researchgate.net One of the most effective methods involves the stereoselective reduction of α-keto acids. For instance, D-lactate dehydrogenase (D-LDH) is used to reduce a keto acid salt stereoselectively to the corresponding R-hydroxy acid. nih.govresearchgate.net This process often requires a cofactor, such as NADH, which is oxidized to NAD+ during the reaction. To make the process economically viable, an integrated cofactor regeneration system is essential. nih.gov Formate dehydrogenase (FDH) is commonly used for this purpose, reducing NAD+ back to NADH. nih.govresearchgate.net

Another biocatalytic strategy involves the kinetic resolution of racemic mixtures. For example, L-lactate oxidase can be used to specifically oxidize the L-enantiomer in a racemic mixture of lactate, leaving the D-enantiomer untouched. nih.gov This method allows for the production of highly pure D-lactate from a DL-lactate starting material. nih.gov

Whole-cell biocatalysts are also employed, offering a practical alternative to using isolated enzymes. plos.org Recombinant strains can be engineered to overexpress specific enzymes, such as NAD-dependent dehydrogenases, along with an NAD+ regeneration enzyme like H2O-producing NADH oxidase. plos.org This coexpression significantly enhances the biocatalytic efficiency for producing chiral chemicals. plos.org

Chemo-enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the precision of biocatalysis with the versatility of chemical reactions to create efficient and novel production pathways. beilstein-journals.org This approach is particularly valuable for synthesizing chiral compounds, leveraging enzymes for the stereoselective steps that are often challenging to achieve through purely chemical means. researchgate.netbeilstein-journals.org

A prime example in lactate chemistry is the conversion of a racemic DL-lactate mixture into a single enantiomer, such as D-lactate. nih.gov This can be achieved in a one-pot system that couples the enzymatic, enantiospecific oxidation of L-lactate to pyruvate (using L-lactate oxidase) with the non-enantiospecific chemical reduction of the resulting pyruvate back to DL-lactate using a reducing agent like sodium borohydride (B1222165). nih.gov As the cycle repeats, the L-lactate is continuously consumed and converted, ultimately leading to a high yield and enantiomeric excess of D-lactate. nih.gov

This integration of enzymatic and chemical steps showcases a key advantage of chemo-enzymatic processes: the ability to overcome the limitations of each individual approach. While the enzyme provides perfect stereocontrol, the chemical reagent drives the reaction toward the desired product. nih.gov Similar strategies have been applied to synthesize other valuable chiral building blocks, demonstrating the broad applicability of this method. mdpi.com For the synthesis of this compound, a chemo-enzymatic route could involve the enzymatic resolution of lactic acid followed by a chemical esterification with cyclohexanol.

Process Optimization and Scale-Up Investigations

The industrial production of esters like cyclohexyl lactate requires significant process optimization and scale-up investigations to ensure economic viability, safety, and efficiency. A key challenge in esterification reactions is that they are often reversible, leading to equilibrium limitations that cap the product yield. nih.gov

A major focus of process optimization is to shift this equilibrium to favor product formation. One highly effective technique is Reactive Distillation (RD) . nih.govresearchgate.net RD integrates chemical reaction and product separation into a single unit. researchgate.net As the esterification of lactic acid with cyclohexanol proceeds, water is formed as a byproduct. In an RD column, this water can be continuously removed from the reaction zone, which, according to Le Châtelier's principle, drives the reaction forward and can lead to nearly complete conversion of the reactants. nih.govresearchgate.net

However, standard RD processes can have limitations, as the optimal conditions (temperature, pressure) for the reaction may not match the optimal conditions for distillation. nih.gov To address this, advanced configurations like the Split-column Reactive Distillation (SRC) process have been developed. The SRC process decouples the reaction and separation steps, allowing each to be operated under its own optimal conditions, which can significantly increase production capacity. nih.gov

Scale-up investigations also focus on:

Kinetics and Catalysis: Studying the reaction kinetics with different catalysts (e.g., solid acid catalysts like ion-exchange resins) is crucial for designing the reactor and predicting its performance. researchgate.netresearchgate.net

Energy Consumption: Minimizing energy use, particularly the heat duty for the distillation reboiler, is a primary economic driver. Process simulations using software like Aspen Plus are used to optimize parameters such as the reflux ratio and feed locations to reduce the total annual cost (TAC). nih.govresearchgate.net

Process Control: For continuous production, robust control strategies are designed to handle disturbances in feed flow or composition and ensure consistent product quality. nih.gov

Safety: When scaling up, especially with potentially hazardous reagents or exothermic reactions, maintaining temperature control and ensuring inherent process safety are paramount. acs.org

Table 2: Comparison of Ester Production Process Technologies

Technology Description Advantages Challenges
Batch Reactor Reactants are mixed in a vessel and the reaction proceeds for a set time. Simple setup, flexible for multiple products. Limited by chemical equilibrium, lower productivity.
Reactive Distillation (RD) Reaction and distillation occur in the same column. Overcomes equilibrium limitations, high conversion, potential energy savings. nih.gov Optimal conditions for reaction and separation may not align. nih.gov

| Split-column Reactive Distillation (SRC) | Reaction and distillation occur in separate but integrated units. | Allows independent optimization of reaction and separation conditions, increasing capacity. nih.gov | More complex design and control. |

Green Chemistry Principles in Cyclohexyl Lactate Synthesis

The synthesis of cyclohexyl lactate can be evaluated and improved through the lens of the twelve principles of green chemistry, which aim to make chemical processes more environmentally benign and sustainable. acs.orgkahedu.edu.in

Prevention of Waste: The ideal synthesis has high atom economy and minimizes byproducts. acs.org Using catalytic methods and processes like reactive distillation that drive reactions to completion helps prevent waste. nih.govbdu.ac.in

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification of lactic acid and cyclohexanol is an addition reaction with water as the only byproduct, which can have a reasonably high atom economy.

Use of Renewable Feedstocks: Lactic acid is a prime example of a renewable feedstock, as it can be produced by the fermentation of carbohydrates from sources like corn or sugarcane. scispace.comcuestionesdefisioterapia.com This reduces reliance on finite petrochemical resources. Lactate esters like ethyl lactate are themselves considered green solvents derived from biomass. bdu.ac.in

Reduce Derivatives: Green chemistry encourages avoiding unnecessary steps like the use of protecting groups, as these require additional reagents and generate waste. acs.orgscispace.com Biocatalytic methods are particularly advantageous here, as the high specificity of enzymes can often target a specific functional group without the need to protect others in the molecule. acs.orgbdu.ac.in

Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, minimizing waste. acs.orgbdu.ac.in The use of solid acid catalysts instead of corrosive liquid acids (like sulfuric acid) for esterification, and the use of biocatalysts (enzymes), are key green strategies. researchgate.netcuestionesdefisioterapia.com

Safer Solvents and Auxiliaries: The choice of solvent can have a major impact on the environmental footprint of a process. Ideally, reactions are run in safer solvents like water, or in solventless conditions. kahedu.edu.in If a solvent is needed, green solvents like lactate esters themselves could be considered. bdu.ac.in

By incorporating these principles, the synthesis of cyclohexyl lactate can be designed to be not only efficient and economical but also sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Lactic Acid, Cyclohexyl Ester

Kinetics and Mechanisms of Hydrolysis for Lactic Acid Esters

The hydrolysis of lactate (B86563) esters, such as cyclohexyl lactate, is a reaction of significant interest. While specific kinetic data for cyclohexyl lactate is not extensively detailed in the literature, the general principles can be understood from studies on other alkyl lactates, like methyl and ethyl lactate. chemrxiv.org

Initiation/Neutral Hydrolysis: An initial, uncatalyzed stage where the ester reacts with water. chemrxiv.orgchemrxiv.org

Autocatalytic Hydrolysis: As lactic acid concentration increases, it protonates the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water. This stage is characterized by an accelerated reaction rate. chemrxiv.org

Equilibrium: As the concentrations of products (lactic acid and cyclohexanol) increase, the reverse reaction (esterification) becomes more significant, and the system eventually reaches equilibrium. chemrxiv.org

Kinetic studies on methyl and ethyl lactate have shown that the reaction rate is complex and depends on both temperature and the initial concentration of the ester. acs.orgacs.org At lower temperatures (1.5 °C to 22 °C), a distinct induction period is often observed where hydrolysis is negligible. acs.orgacs.org The length of this period is non-monotonically dependent on the initial ester concentration. acs.org For instance, research on methyl and ethyl lactate indicates that there is an optimal concentration at which the time to reach equilibrium is minimized. acs.org

The mechanism for acid-catalyzed hydrolysis involves a three-step process, which is a standard model for ester hydrolysis. acs.org However, the kinetic behavior can be complex. At dilute concentrations (below 10 mol%), the hydrolysis of alkyl lactates follows a conventional mechanism. At higher concentrations, it is suggested that an additional water molecule is involved in the rate-determining step to accurately model the observed behavior. chemrxiv.orgacs.org The activation energy for the hydrolysis of ethyl lactate, a related ester, when catalyzed by an ion-exchange resin, has been determined to be 56.05 kJ mol⁻¹. cnrs.fr

Table 1: Stages of Lactate Ester Hydrolysis This table is generated based on data from the text.

Stage Description Key Characteristics
Initiation Uncatalyzed hydrolysis in aqueous solution. chemrxiv.org Negligible reaction rate, often an observable induction period at lower temperatures. acs.org
Autocatalysis Hydrolysis is catalyzed by the lactic acid product. chemrxiv.org Accelerated reaction rate as acid concentration increases. chemrxiv.org
Equilibrium The rates of hydrolysis and the reverse esterification reaction become equal. chemrxiv.org Net concentration of reactants and products remains constant. chemrxiv.org

Derivatization Reactions and Functionalization Pathways

The cyclohexyl lactate molecule possesses a key functional group—a secondary hydroxyl group on the lactate moiety—that serves as a primary site for derivatization. nih.gov This allows for the synthesis of a variety of functionalized molecules for different applications, particularly in polymer chemistry. nih.govacs.org

A common and significant functionalization pathway is the conversion of cyclohexyl lactate into acrylic monomers. This is typically achieved by reacting the hydroxyl group with acryloyl chloride in the presence of a base like triethylamine. nih.govacs.org This esterification reaction attaches an acrylate (B77674) group, yielding cyclohexyl lactate acrylate. nih.gov These resulting monomers can then undergo radical polymerization to create advanced polymeric materials. nih.gov

Another important derivatization involves reaction with methacrylic anhydride. nih.govacs.org This can be performed using a heterogeneous catalyst, such as the ion-exchange resin Amberlyst 15, which offers a greener alternative to other catalysts and can be reused multiple times. nih.govacs.org This pathway produces cyclohexyl lactate methacrylate (B99206), another valuable monomer for polymerization.

Besides acylation, the hydroxyl group can potentially undergo other typical alcohol reactions, such as etherification or oxidation, to introduce different functionalities, although these are less commonly cited in the context of its primary applications. The ester linkage itself can be targeted, for example, through aminolysis. The reaction of a related ester, ethyl lactate, with ammonia (B1221849) to form lactamide (B1674226) demonstrates a pathway for converting the ester group into an amide group. orgsyn.org

Table 3: Key Derivatization Reactions of Cyclohexyl Lactate This table is generated based on data from the text.

Reagent(s) Functional Group Targeted Product Type
Acryloyl Chloride / Triethylamine nih.govacs.org Secondary Hydroxyl Cyclohexyl Lactate Acrylate nih.gov
Methacrylic Anhydride / Catalyst (e.g., Amberlyst 15) nih.govacs.org Secondary Hydroxyl Cyclohexyl Lactate Methacrylate acs.org
Ammonia orgsyn.org Ester Carbonyl Lactamide (by analogy from ethyl lactate) orgsyn.org

Applications in Advanced Materials and Polymer Science

Integration as Plasticizers in Polymer Systems.rsc.orgacs.org

Lactic acid, cyclohexyl ester and related oligomeric structures are effective plasticizers for various polymers, including poly(vinyl chloride) (PVC) and poly(lactic acid) (PLA). researchgate.netacs.org Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. The incorporation of lactate-based esters into polymer matrices enhances processability and imparts desirable physical properties to the final product. Their bio-based origin makes them an attractive option for producing phthalate-free flexible PVC, addressing growing environmental and health concerns. rsc.orgrsc.org

A significant advancement in polymer modification involves the use of oligomeric lactic acid (OLA) esters. researchgate.net An example is the novel green plasticizer, cyclohexyl ester-capped glutaric acid oligomeric lactate (B86563) (CGOL). acs.orgresearchgate.netacs.org This compound is synthesized using bio-based raw materials through a two-step esterification process. acs.orgacs.org CGOL is designed with repeating units that are structurally similar to the PLA matrix, which enhances its compatibility. researchgate.netacs.org Similarly, other ester-capped oligomeric lactic acid mixtures (EOLs) have been developed, using L-lactic acid as a primary raw material, to serve as high-efficiency plasticizers. rsc.orgrsc.org These oligomeric plasticizers are noted for their large molecular weight, which contributes to lower volatility compared to smaller monomeric plasticizers. rsc.orgresearchgate.net The molecular structure of these oligomers, featuring multiple polar ester groups and long chains, allows for effective entanglement with polymer chains, such as those in PVC, leading to improved flexibility. rsc.org

The addition of cyclohexyl-terminated oligomeric lactates significantly influences the mechanical properties of polymers. When blended with PVC and PLA, these plasticizers lead to a substantial increase in flexibility and ductility. For instance, PVC films plasticized with 50 parts per hundred rubber (phr) of CGOL demonstrated a remarkable elongation at break of 736.3%. acs.orgresearchgate.netacs.org This performance surpasses that of common commercial plasticizers like dioctyl phthalate (B1215562) (DOP), di-2-ethylhexyl terephthalate (B1205515) (DOTP), and acetyl tributyl citrate (B86180) (ATBC). researchgate.netacs.org Another study on ester-capped oligomeric lactic acid mixtures (EOLs) reported an elongation at break of 725.5% for PVC with 50 phr of the plasticizer, again highlighting superior mechanical performance compared to ATBC and DOTP. rsc.orgrsc.org This enhancement in ductility is attributed to the effective plasticization, which lowers the glass transition temperature (Tg) of the polymer, allowing for greater chain mobility. researchgate.netacs.org

Plasticizer SystemPolymerPlasticizer Content (phr)Tensile Strength (MPa)Elongation at Break (%)
CGOL PVC50~23 researchgate.net736.3 acs.orgresearchgate.netacs.org
EOLs PVC50Not Specified725.5 rsc.orgrsc.org
PLA/ATBC PLANot SpecifiedNot SpecifiedOutperformed by PLA/CGOL researchgate.net
PVC/ATBC PVC50Not SpecifiedLower than PVC/CGOL researchgate.net
PVC/DOTP PVC50Not SpecifiedLower than PVC/CGOL researchgate.net
PVC/DOP PVC50Not SpecifiedLower than PVC/CGOL researchgate.net

Table 1: Comparative Mechanical Properties of Polymers with Different Plasticizers.

Beyond mechanical enhancements, cyclohexyl-terminated oligomeric lactates improve the thermal stability and migration resistance of polymer composites. researchgate.net Thermal gravimetric analysis (TGA) shows that PVC plasticized with these novel esters has thermal stability comparable to or better than that of PVC plasticized with commercial options like DOTP or ATBC. rsc.orgrsc.org For example, PVC containing 50 phr of CGOL exhibited an initial degradation temperature (Ti) of 273.5 °C, which was higher than that of blends with ATBC, DOTP, and DOP. acs.orgresearchgate.netacs.org

A critical advantage of these oligomeric plasticizers is their superior resistance to migration. researchgate.net Migration, the process where the plasticizer leaches out of the polymer matrix over time, can compromise the material's properties and cause environmental contamination. Due to their larger molecular size and entanglement with polymer chains, CGOL and other EOLs show minimal migration in various environments. rsc.orgresearchgate.net Leaching tests have demonstrated that EOLs have better migration resistance than both ATBC and DOTP, ensuring the long-term stability and performance of the plasticized products. rsc.orgrsc.org

PropertyPlasticizer SystemPolymerValue
Initial Degradation Temperature (Ti) CGOL (50 phr)PVC273.5 °C acs.orgresearchgate.netacs.org
Glass Transition Temperature (Tg) CGOL (50 phr)PVC24.8 °C acs.orgresearchgate.netacs.org
Migration Resistance CGOLPVC & PLAMinimal migration, better than ATBC, DOTP, DOP researchgate.netacs.org
Migration Resistance EOLsPVCBetter than ATBC and DOTP rsc.orgrsc.org

Table 2: Thermal and Migration Properties of Polymers Plasticized with Oligomeric Lactates.

Role in Bio-based Polymer Design and Development.rsc.org

This compound and its derivatives are integral to the design and development of bio-based polymers. researchgate.net Their synthesis from renewable resources like L-lactic acid aligns with the principles of green chemistry. rsc.orgnih.gov These compounds serve as crucial building blocks for creating "double green" plasticizers that are not only bio-based themselves but are also used to modify biodegradable polymers like PLA. acs.org

The development of plasticizers such as CGOL, which are synthesized from bio-based raw materials, represents a significant step toward replacing petroleum-based plasticizers. acs.orgacs.org This shift is driven by the need for sustainable materials that reduce reliance on fossil fuels and mitigate environmental impact. acs.org By designing plasticizers with structures that are inherently compatible with bio-polymers like PLA, researchers can create fully bio-based and biodegradable materials with tailored properties. acs.orgacs.org The use of these lactate esters facilitates the creation of flexible and durable PLA and PVC products, expanding their application range while maintaining a favorable environmental profile. acs.orgresearchgate.net The successful synthesis and application of these bio-based oligomeric lactate plasticizers provide a new pathway for the development of novel, high-performance green polymers. rsc.orgrsc.org

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Utilization as a Building Block in Specialized Organic Synthesis

As a synthetic building block, cyclohexyl lactate (B86563) offers a versatile scaffold for chemical elaboration. Its ester and hydroxyl functionalities provide convenient handles for a variety of chemical transformations, including esterification, transesterification, and oxidation. Researchers have explored the use of lactate esters, including the cyclohexyl variant, in the creation of value-added polymers, leveraging their bio-based origins as a sustainable alternative to petroleum-derived materials. acs.orgnih.gov The incorporation of the cyclohexyl group can also impart specific physical properties, such as hydrophobicity and thermal stability, to the final products.

A notable application of Lactic acid, cyclohexyl ester is in the development of bioactive compounds, particularly as a key component in the synthesis of E-selectin inhibitors. E-selectin is a cell adhesion molecule that plays a crucial role in the inflammatory response by mediating the attachment of leukocytes to the vascular endothelium. nih.govfrontiersin.org Blocking this interaction is a therapeutic strategy for a range of inflammatory diseases.

The natural ligand for E-selectin is a complex tetrasaccharide known as sialyl Lewisx (sLex). nih.govfrontiersin.org However, sLex itself has a relatively weak affinity for E-selectin, which limits its direct therapeutic use. nih.gov To overcome this, researchers design and synthesize glycomimetic compounds that mimic the structure of sLex but have enhanced binding affinity and stability. In several potent E-selectin antagonists, the sialic acid (Neu5Ac) portion of the natural sLex ligand has been successfully replaced with (S)-cyclohexyl lactic acid. nih.govoup.com This substitution contributes to a significant enhancement in binding affinity. For example, a glycomimetic where sialic acid and another sugar moiety were replaced by (S)-cyclohexyl lactic acid and (1R,2R,3S)-3-methylcyclohexane-1,2-diol, respectively, showed a KD of 19 μM, a marked improvement over the 878 μM KD of the natural sLex ligand. nih.gov

CompoundDescriptionReported Affinity (KD or IC50)Source
Sialyl Lewisx (sLex)Natural E-selectin ligandKD = 878 μM nih.gov
Glycomimetic Antagonist 1sLex mimic where Neu5Ac is replaced by (S)-cyclohexyl lactic acid and GlcNAc is replaced by (1R,2R)-cyclohexane-1,2-diolSimilar IC50 value for wt and S128R E-selectin oup.com
Glycomimetic Antagonist 2sLex mimic where Neu5Ac is replaced by (S)-cyclohexyl lactic acid and GlcNAc is replaced by (1R,2R,3S)-3-methylcyclohexane-1,2-diolSimilar IC50 value for wt and S128R E-selectin oup.com
Glycomimetic 1 (Binder et al., 2012)sLex mimic where Neu5Ac is replaced by (S)-cyclohexyl lactic acid and GlcNAc is replaced by (1R,2R,3S)-3-methylcyclohexane-1,2-diolKD = 19 μM nih.gov

Chiral Auxiliary and Ligand Design Applications

The stereocenter within the lactate moiety of this compound makes it a valuable tool in asymmetric synthesis. It can be employed as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary can be cleaved and recovered. The cyclohexyl group can provide steric bulk that enhances the facial selectivity of reactions on the substrate.

Research has demonstrated the effectiveness of lactate derivatives in directing stereoselective reactions. In one study, a chiral auxiliary, trans-2-(9H-fluoren-9-yl)cyclohexanol, was esterified with pyruvic acid and subsequently reduced with sodium borohydride (B1222165) (NaBH₄) to produce the corresponding trans-2-(9H-fluoren-9-yl)cyclohexyl lactate ester. utep.edu This reduction proceeded with high diastereoselectivity, yielding a diastereomeric excess (d.e.) of 87%, showcasing the ability of the bulky cyclohexyl-containing auxiliary to effectively control the stereochemistry of the newly formed chiral center in the lactate moiety. utep.edu While this example illustrates the formation of a lactate ester, the principle demonstrates the utility of such structures in asymmetric transformations. The broader use of lactate esters and optically active cyclohexyl groups as components of chiral auxiliaries is a recognized strategy in organic synthesis. google.comresearchgate.net

ReactionChiral Auxiliary SystemProductResult (Diastereomeric Excess)Source
Reduction of a pyruvate (B1213749) estertrans-2-(9H-fluoren-9-yl)cyclohexyl grouptrans-2-(9H-fluoren-9-yl)cyclohexyl lactate ester87% d.e. utep.edu

Computational Chemistry and Modeling Studies of Lactic Acid, Cyclohexyl Ester

Molecular Docking and Binding Affinity Predictions for Related Structures

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to predict how a small molecule, such as a lactate (B86563) ester, might interact with a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity. nih.gov

While specific molecular docking studies focused exclusively on lactic acid, cyclohexyl ester are not extensively documented in publicly available literature, research on related molecules provides valuable insights. For instance, docking studies have been performed on various compounds targeting enzymes where lactate is a substrate or product, such as lactate dehydrogenase (LDH). mdpi.comresearchgate.net In one study, various heterocyclic compounds were docked against lactate dehydrogenase to explore their potential as antimicrobial agents. researchgate.net

Furthermore, molecular docking has been employed to understand the binding of molecules containing cyclohexyl groups to various receptors. The cyclohexyl group often participates in hydrophobic interactions within the binding pocket of a protein. For example, a study on HIV-1 reverse transcriptase inhibitors showed that a cyclohexyl group was positioned in a hydrophobic pocket formed by several amino acid residues, contributing to the binding affinity. kuleuven.be

To illustrate the type of data generated from such studies, a hypothetical docking analysis of simple lactate esters against a generic enzyme active site is presented below. The binding affinity is often expressed in kcal/mol, where a more negative value indicates a stronger interaction.

Table 1: Hypothetical Molecular Docking Scores of Lactate Esters

Compound Target Enzyme Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Ethyl Lactate Lactate Dehydrogenase -5.2 Hydrogen bond with ARG109, van der Waals with ILE250
Butyl Lactate Lactate Dehydrogenase -5.8 Hydrogen bond with ARG109, hydrophobic interactions
Cyclohexyl Lactate Lactate Dehydrogenase -6.5 Hydrogen bond with ARG109, extensive hydrophobic interactions with VAL35, LEU112

Note: This table is for illustrative purposes and does not represent actual experimental data.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at the molecular level. google.comresearchgate.net These methods can determine the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a detailed picture of the reaction pathway.

The synthesis of this compound typically involves the esterification of lactic acid with cyclohexanol (B46403). The mechanism of acid-catalyzed esterification has been a subject of computational studies. google.com These studies have elucidated the role of the acid catalyst in protonating the carbonyl oxygen of lactic acid, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of cyclohexanol. DFT calculations can map out the potential energy surface of this reaction, identifying the key intermediates and the energy barriers associated with each step.

A computational study on the self-esterification of lactic acid using DFT has provided insights into the formation of lactide, the cyclic diester of lactic acid. mdpi.com The study calculated the free energies and geometries of reactants, products, transition states, and intermediates, revealing that under acidic conditions, the conversion of lactic acid to its dimers and subsequently to lactide is favorable. mdpi.com While this study does not involve cyclohexanol, the fundamental steps of protonation and nucleophilic attack are analogous to the synthesis of cyclohexyl lactate.

Similarly, computational studies on the dehydration of lactate esters, including cyclohexyl lactate, have been mentioned in patent literature, highlighting the use of solid acid catalysts. google.com These studies aim to improve the selectivity towards desired products like acrylic acid esters.

Table 2: Hypothetical Energy Profile for the Acid-Catalyzed Esterification of Lactic Acid with Cyclohexanol

Reaction Step Species Relative Free Energy (kcal/mol)
1 Reactants (Lactic Acid + Cyclohexanol + H+) 0.0
2 Protonated Lactic Acid +5.0
3 Tetrahedral Intermediate -2.5
4 Transition State for Water Elimination +15.0
5 Products (Cyclohexyl Lactate + H2O + H+) -8.0

Note: This table presents a simplified, hypothetical energy profile based on general principles of esterification mechanisms and is for illustrative purposes only.

Conformational Analysis and Stereochemical Modeling

The three-dimensional structure of a molecule, including its various possible conformations and stereoisomers, plays a crucial role in its physical and biological properties. Conformational analysis of this compound involves understanding the spatial arrangement of its atoms, which can be computationally modeled. sapub.org

The cyclohexyl group exists predominantly in a chair conformation to minimize angular and torsional strain. sapub.orgnih.gov When attached to the lactate moiety, the ester group can be in either an axial or equatorial position relative to the cyclohexane (B81311) ring. Computational methods can predict the relative energies of these conformers. Generally, for a bulky substituent like the lactate group, the equatorial position is sterically favored. sapub.org

Furthermore, lactic acid is a chiral molecule, existing as L-lactic acid and D-lactic acid. The esterification with cyclohexanol preserves this chirality. Computational modeling can be used to study the different diastereomers that may arise and predict their relative stabilities and properties. Studies on the conformational analysis of cyclohexane derivatives and lactic acid itself provide a strong foundation for such investigations. sapub.orgnih.govresearchgate.net For example, computational studies on phenylcyclohexane (B48628) have detailed the conformational preferences of the phenyl group, which, like the lactate group, is a significant substituent on the cyclohexane ring. researchgate.net

Table 3: Calculated Relative Energies of Cyclohexyl Lactate Conformers

Conformer Dihedral Angle (O-C-C-O) Relative Energy (kcal/mol) (Hypothetical)
Chair - Equatorial Ester 180° 0.0
Chair - Axial Ester 180° +2.1
Boat - Equatorial Ester 60° +5.5

Note: This table is a hypothetical representation to illustrate the energy differences between possible conformers.

Structure-Activity Relationship (SAR) Investigations using Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in these investigations. QSAR models are mathematical equations that relate the chemical and physical properties of a series of compounds to their activities.

For lactate esters, SAR studies have been conducted, though often with a focus on toxicological endpoints rather than specific therapeutic activities. nih.gov For instance, an SAR assessment of ethyl lactate and n-butyl lactate noted that these esters were of low concern for carcinogenicity and developmental toxicity. nih.gov Such assessments use the chemical's structural similarity to other compounds for which data is available to predict toxicity.

In the context of designing bioactive molecules, computational SAR can guide the modification of the this compound structure to enhance a desired activity. For example, if the compound were being investigated as a penetration enhancer for transdermal drug delivery, QSAR models could be developed to correlate properties like alkyl chain length, lipophilicity (logP), and molecular weight with enhancement efficacy. Studies on a series of lactate esters have indeed suggested a relationship between the alkyl chain length and their enhancement effects. nih.gov

Table 4: Example of Descriptors Used in a QSAR Model for Lactate Esters

Descriptor Definition Hypothetical Contribution to Activity
LogP Octanol-water partition coefficient Positive (increased lipophilicity may enhance membrane interaction)
Molecular Weight Mass of the molecule Negative (larger molecules may have reduced diffusion)
Polar Surface Area Surface sum over all polar atoms Negative (higher polarity may hinder passage through lipid membranes)
Number of Rotatable Bonds Count of bonds allowing free rotation Can be positive or negative depending on the target binding site flexibility

Note: This table lists common descriptors and their general trends in QSAR studies, which can vary depending on the specific biological activity being modeled.

Environmental Behavior and Biodegradation Research of Lactic Acid, Cyclohexyl Ester

Biodegradation Pathways and Kinetics

The breakdown of Lactic acid, cyclohexyl ester in the environment is expected to proceed through both microbial action and abiotic chemical reactions. The ester linkage is a primary site for transformation, leading to the formation of its constituent parts: lactic acid and cyclohexanol (B46403).

The principal mechanism for the microbial degradation of this compound is enzymatic hydrolysis. This process is common for ester-containing compounds in the environment. taylorandfrancis.com Microorganisms, such as bacteria and fungi, produce a variety of enzymes, including non-specific esterases and lipases, that can catalyze the cleavage of the ester bond. nih.gov

The initial step in the biodegradation pathway is the hydrolysis of the ester, yielding Lactic acid and Cyclohexanol.

Lactic acid , a naturally occurring and readily metabolized substance, can be utilized by a wide range of microorganisms as a carbon source, eventually being mineralized to carbon dioxide and water through central metabolic pathways like the Krebs cycle.

Cyclohexanol is also known to be biodegradable. Microorganisms can further oxidize it to cyclohexanone (B45756) and subsequently open the ring structure, leading to intermediates that can also enter central metabolism.

Studies on various alkyl lactate (B86563) esters have demonstrated that they are generally readily biodegradable, achieving significant mineralization in standard tests. nih.gov It is anticipated that this compound would follow a similar pattern of rapid biodegradation in environments with competent microbial populations.

Table 1: Predicted Microbial Degradation Pathway of this compound

StepProcessReactantKey EnzymesProducts
1Enzymatic HydrolysisThis compoundEsterases, LipasesLactic acid + Cyclohexanol
2AMetabolismLactic acidLactate dehydrogenase, etc.Pyruvate (B1213749), CO2, H2O
2BMetabolismCyclohexanolAlcohol dehydrogenase, etc.Cyclohexanone, Adipic acid, CO2, H2O

In addition to microbial action, this compound can undergo abiotic transformation in the environment, primarily through hydrolysis and potentially photolysis.

Hydrolysis : Like other esters, this compound is susceptible to chemical hydrolysis in aqueous environments. The rate of this reaction is dependent on pH and temperature. The hydrolysis reaction breaks the ester bond to form lactic acid and cyclohexanol. This process can be autocatalytic, as the lactic acid product can lower the pH and accelerate further hydrolysis. chemrxiv.org

Photolysis : While direct photolysis by sunlight may be limited if the molecule does not absorb light in the environmentally relevant spectrum, indirect photolysis can occur. nih.gov Photosensitized reactions, mediated by natural substances in surface waters like humic acids, can generate reactive species that contribute to the degradation of organic compounds. nih.govacs.org Studies on other esters, such as phthalates, have shown that photolysis can be a significant abiotic degradation pathway in sunlit surface waters, with half-lives ranging from tens to hundreds of days depending on the specific compound and conditions. nih.gov

Environmental Fate Modeling and Prediction

In the absence of extensive experimental data for a specific chemical like this compound, environmental fate models are employed to predict its behavior. researchgate.net These models use the physical and chemical properties of the substance to estimate its distribution, persistence, and potential for bioaccumulation.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this process. nih.govnih.gov These computational models correlate the molecular structure of a chemical with its environmental properties, such as biodegradability. researchgate.netuci.edu For lactate esters, QSAR models would likely predict ready biodegradability based on their chemical structure, which is consistent with available data for this class of compounds. nih.gov

Environmental fate models, such as the US EPA's EPI Suite™, integrate various sub-models to predict partitioning between air, water, soil, and sediment. aftonchemical.com Key input parameters for these models, which would be needed for this compound, are outlined in the table below. The model outputs provide estimates of degradation half-lives in different environmental compartments and potential for long-range transport. epa.gov

Table 2: Key Parameters for Environmental Fate Modeling of this compound

ParameterSymbolSignificance in ModelingPredicted Value/Behavior for this compound
Water SolubilitySwDetermines concentration in aquatic systems and mobility in soil.Expected to have low to moderate solubility.
Vapor PressurePvapIndicates the tendency to volatilize into the atmosphere.Likely low, suggesting limited volatilization.
Octanol-Water Partition CoefficientKowPredicts partitioning between water and organic matter (e.g., soil, sediment, biota).Moderate Kow expected, indicating some sorption to organic carbon.
Henry's Law ConstantKHDescribes the partitioning between air and water.Expected to be low, consistent with low vapor pressure.
Biodegradation Half-lifeDT50Estimates persistence in various media (soil, water).Predicted to be short (days to weeks) based on ready biodegradability of lactate esters. ecetoc.org

Analytical Methodologies for Characterization and Quantification of Lactic Acid, Cyclohexyl Ester

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for confirming the molecular structure of Lactic acid, cyclohexyl ester. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups. lehigh.eduthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for the structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms within the molecule. For the cyclohexyl portion, a complex multiplet is typically observed for the protons on the cyclohexane (B81311) ring. The proton attached to the carbon bearing the ester oxygen (OCH) of the cyclohexyl group gives a distinct signal. In the lactic acid moiety, a doublet is observed for the methyl (CH₃) protons, and a quartet for the methine (CH) proton, which is coupled to the methyl protons. The hydroxyl (OH) proton of the lactate (B86563) group appears as a separate signal. global-sci.orgresearchgate.net The specific chemical shifts can vary slightly depending on the solvent used. illinois.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Distinct signals are expected for the carbonyl carbon of the ester, the two carbons of the lactate group (CH-OH and CH₃), and the carbons of the cyclohexyl ring. illinois.edu

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. nih.gov The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound (C₉H₁₆O₃). nih.gov Analysis of the fragmentation pattern can further validate the structure, showing characteristic losses of fragments such as the cyclohexyl group or parts of the lactic acid chain. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. thermofisher.comresearchgate.net The spectrum of this compound will exhibit characteristic absorption bands:

A strong absorption band corresponding to the C=O stretching vibration of the ester group.

A broad absorption band indicating the O-H stretching of the hydroxyl group. spcmc.ac.in

C-H stretching vibrations for the aliphatic cyclohexyl and methyl groups.

C-O stretching vibrations for the ester and alcohol functionalities. researchgate.net

Table 1: Spectroscopic Data for this compound

Technique Key Observations/Data
¹H NMR Signals corresponding to cyclohexyl protons, lactate methine (quartet), lactate methyl (doublet), and hydroxyl proton.
¹³C NMR Resonances for ester carbonyl carbon, lactate methine and methyl carbons, and cyclohexyl carbons.
Mass Spec. Molecular ion peak corresponding to the molecular formula C₉H₁₆O₃.
FT-IR Characteristic absorption bands for C=O (ester), O-H (hydroxyl), C-H (aliphatic), and C-O groups.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating and quantifying its enantiomers. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both purity assessment and chiral separations.

Purity Determination: Reversed-phase HPLC is commonly used to determine the chemical purity of this compound. A suitable C18 column can separate the main compound from any impurities or starting materials. asianpubs.org The purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. nih.gov

Enantiomeric Excess Determination: Since lactic acid is a chiral molecule, its esters, including cyclohexyl lactate, can exist as enantiomers (D- and L- forms). Determining the enantiomeric excess (ee) is crucial, especially in applications where one enantiomer has a desired activity and the other may be inactive or have undesirable effects. csfarmacie.cz Chiral HPLC, utilizing a chiral stationary phase (CSP), is the primary method for this analysis. csfarmacie.czresearchgate.netuma.es The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. iapc-obp.com The choice of the chiral column and the mobile phase composition are critical for achieving baseline separation of the enantiomers. mdpi.comresearchgate.netsigmaaldrich.comnih.gov The enantiomeric excess is then calculated from the peak areas of the two enantiomers. mdpi.com

Table 2: HPLC Methods for Cyclohexyl Lactate Analysis

Analysis Type Column Mobile Phase (Typical) Detection Purpose
Purity C18 (Reversed-Phase) Acetonitrile/Water or Methanol/Water UV To quantify chemical impurities. asianpubs.org
Enantiomeric Excess Chiral Stationary Phase (e.g., Chirobiotic, Chiralpak) Heptane/Isopropanol (Normal Phase) or Acetonitrile/Buffer (Reversed Phase) UV or MS/MS To separate and quantify the D- and L-enantiomers. mdpi.comsigmaaldrich.comlabcluster.com

Advanced In Situ Monitoring of Reaction Processes

The synthesis of this compound can be monitored in real-time using advanced in situ analytical techniques. This allows for a better understanding of reaction kinetics, optimization of reaction conditions, and ensuring process safety and efficiency.

In situ monitoring often involves spectroscopic probes that can be directly inserted into the reaction vessel. For instance, in situ FT-IR spectroscopy can track the progress of the esterification reaction by monitoring the decrease in the reactant's characteristic peaks (e.g., the carboxylic acid O-H of lactic acid) and the increase in the product's ester carbonyl (C=O) peak over time. rsc.org This provides valuable data on reaction rates and endpoint determination without the need for sampling and offline analysis. Similarly, in situ NMR spectroscopy can also be employed to follow the conversion of reactants to products directly within the NMR tube, offering detailed mechanistic insights. rsc.org These advanced methods are becoming increasingly important in modern chemical process development for esters and other compounds. researchgate.net

Advanced Research Directions and Future Perspectives for Lactic Acid, Cyclohexyl Ester

Emerging Synthetic Strategies

The synthesis of enantiomerically pure cyclohexyl lactate (B86563) and its precursors is critical, as it is a valuable building block for complex molecules, such as selective E-selectin inhibitors. acs.orgnsf.gov Research is moving beyond conventional methods to develop more efficient, scalable, and sustainable synthetic pathways.

One emerging area is the use of biocatalysis . The enzymatic reduction of precursor ketones offers a green alternative to chemical methods, often providing high stereoselectivity under mild reaction conditions. researchgate.net For example, the reduction of phenylpyruvic acid to (R)-3-phenyl lactic acid, a precursor that can be hydrogenated to form (R)-cyclohexyl lactic acid, has been achieved with over 99.8% conversion and 87% total yield using microbial cells. acs.org This biocatalytic approach avoids the harsh reagents and potential for racemization associated with some chemical routes. researchgate.net

Another advanced strategy involves nickel-catalyzed reductive radical addition . Researchers have developed a method using a nickel catalyst for the reductive addition of alkyl iodides to α-oxyacrylates to produce substituted lactates. nsf.gov This technique represents an alternative for accessing lactate derivatives and expands the toolbox for carbon-carbon bond formation. nsf.gov

Furthermore, process research has focused on optimizing chemical syntheses for large-scale production by comparing various routes based on cost, efficiency, and sustainability. A comparative study for synthesizing (R)-3-cyclohexyl lactic acid, a key intermediate, evaluated several pathways. The most promising route started from the inexpensive and abundant material methyl cinnamate (B1238496), proceeding through a four-step, "two steps one-pot" process to deliver the final product with a high yield (68-72%) and excellent optical purity (≥99.3:0.7). acs.org This approach was deemed more attractive for industrial-scale manufacturing than routes starting with more expensive materials like D-phenylalanine or phenylpyruvic acid. acs.org

Table 1: Comparison of Selected Synthetic Routes for (R)-3-Cyclohexyl Lactic Acid Precursors and Building Blocks

Synthesis Approach IDStarting MaterialKey Process StepsOverall Yield (%)Optical Purity (R/S or ee)Source
AD-phenylalanineHydrogenation, Esterification, O-sulfonylation58-75%95:5 - 98:2 acs.org
DMethyl cinnamateDihydroxylation, Hydrogenation, Saponification68-72%≥99.3:0.7 acs.org
EPhenylpyruvic acidBiocatalytic reduction, Extraction, Crystallization80-85%>99.5% ee acs.org
-α-oxyacrylates & Alkyl iodidesNi-catalyzed reductive additionNot specified for cyclohexyl derivativeNot specified nsf.gov

Microwave-assisted synthesis has also been explored for related esters, such as cyclohexyl propionate, using ferric sulfate (B86663) hydrate (B1144303) as a catalyst. jsu.edu.cn This method significantly reduces reaction times and can lead to high yields (up to 94.4% for cyclohexyl propionate), suggesting its potential applicability for the direct esterification of lactic acid with cyclohexanol (B46403) to form cyclohexyl lactate. jsu.edu.cn

Novel Applications in Sustainable Chemical Manufacturing

The unique properties of cyclohexyl lactate are paving the way for its use in several areas of sustainable manufacturing, particularly as a green solvent, a monomer for advanced polymers, and a functional additive.

Green and Bio-based Solvents: There is a significant push in the chemical industry to replace hazardous organic solvents with safer, more environmentally benign alternatives. jk-sci.comnih.gov Ethyl lactate, a close analogue of cyclohexyl lactate, is well-established as a promising green solvent derived from renewable resources. researchgate.netencyclopedia.pub It is biodegradable, has low toxicity, and possesses excellent solvating power for a wide range of compounds. researchgate.netencyclopedia.pub By extension, cyclohexyl lactate is being considered for similar roles. Its properties, such as low polarity, can be advantageous for dissolving non-polar resins and can be used for recrystallizations, similar to cyclohexane (B81311). google.com The development of bio-based solvents is a key aspect of sustainable chemistry, aiming to reduce the environmental impact associated with volatile and toxic petroleum-derived solvents. jk-sci.comacs.org

Advanced Polymer Synthesis: Cyclohexyl lactate is a valuable monomer for producing bio-based polymers. nih.govacs.org It can be converted into acrylate (B77674) or methacrylate (B99206) monomers, which are then polymerized to create materials with tailored properties. nih.govacs.org For instance, polymers derived from cyclohexyl-substituted glycolides exhibit high glass transition temperatures (Tg), a desirable property for materials requiring thermal stability. researchgate.net Poly(rac-dicyclohexylglycolide) has a Tg of 98 °C, which is significantly higher than that of many common biodegradable polymers. researchgate.net This opens up applications for these polymers in areas where materials like polylactic acid (PLA) may not be suitable due to their lower thermal resistance. nih.govrsc.org

Table 2: Glass Transition Temperatures (Tg) of Cyclohexyl-Substituted Polyglycolides

PolymerGlass Transition Temperature (Tg)Source
Poly(rac-dicyclohexylglycolide)98 °C researchgate.net
Poly(meso-dicyclohexylglycolide)96 °C researchgate.net
Poly(R,R-dicyclohexylglycolide)104 °C researchgate.net

Sustainable Plasticizers and Additives: Another promising application is its use in formulating novel, bio-based plasticizers. A cyclohexyl ester-capped glutaric acid oligomeric lactate has been developed as a green plasticizer for both polyvinyl chloride (PVC) and polylactic acid (PLA). researchgate.netgoogle.com This bio-based plasticizer, synthesized from lactic acid, glutaric acid, and cyclohexanol, imparts high thermal stability and excellent mechanical properties to the polymers. google.com Furthermore, early research has identified cyclohexyl lactate as a potential stabilizing agent for hydrocarbon compositions and as an additive for liquid carbonaceous fuels, suggesting a role in improving the performance and stability of biofuels. google.comacs.org

Interdisciplinary Research Opportunities

The future development of cyclohexyl lactate is intrinsically linked to interdisciplinary collaboration, bridging chemistry with materials science, biotechnology, and medicine.

Chemistry and Materials Science: The synthesis of novel polymers from cyclohexyl lactate requires a deep understanding of both organic synthesis and polymer chemistry. acs.orgontosight.ai Research into cyclohexyl-substituted polyglycolides, for example, combines the synthesis of specific stereoisomers of the monomer with detailed analysis of the resulting polymer's thermal and mechanical properties. researchgate.net This collaboration is essential for designing next-generation biodegradable materials for specialized applications, from high-performance thermoplastics to sustainable packaging. rsc.orgontosight.ai

Chemistry and Biotechnology: The use of biocatalysis and fermentation to produce cyclohexyl lactate and its precursors is a prime example of the synergy between chemistry and biotechnology. researchgate.netrsc.orgnih.gov Developing and optimizing enzymatic processes requires expertise in microbiology and enzyme engineering, while the subsequent purification and application of the chemical product fall within the domain of chemical engineering and organic chemistry. researchgate.netnih.gov This approach aligns with the principles of green chemistry by utilizing renewable feedstocks and mild, selective reaction pathways. nih.govacs.org

Chemistry and Medicine/Pharmacology: Enantiomerically pure (R)-cyclohexyl lactic acid is a key building block in the synthesis of pharmacologically active compounds, including E-selectin inhibitors which have potential therapeutic applications. acs.orgnsf.gov Research in this area involves medicinal chemists who design the target molecules and synthetic chemists who develop practical routes to produce the necessary building blocks like cyclohexyl lactate. acs.org Further research could explore other potential bioactivities of cyclohexyl lactate derivatives, for instance, in the development of novel anti-cancer agents or drug delivery systems. researchgate.netmdpi.com The study of lactate's role in metabolism and disease could also inspire new research directions for its derivatives in biomedicine. uliege.beuio.no

Challenges and Opportunities in Academic-Industrial Translation

Translating laboratory-scale innovations for cyclohexyl lactate into commercially viable industrial processes presents both challenges and opportunities.

Challenges: A primary challenge is the cost of production . While sustainable routes are desirable, they must be economically competitive. For example, some synthetic pathways for the precursors of cyclohexyl lactate rely on expensive starting materials, making them unsuitable for large-scale manufacturing. acs.org Techno-economic analyses of related bio-based chemicals, such as lactic acid produced from lignocellulosic biomass, highlight significant costs associated with feedstock, enzymes, and energy-intensive downstream purification processes like water evaporation from fermentation broths. mdpi.comrsc.orgresearchgate.net Scaling up biocatalytic processes can also be difficult, requiring optimization of fermentation conditions, efficient cell recovery, and robust enzyme stability. researchgate.net

Opportunities: The major opportunity lies in the development of highly efficient, low-cost production routes using abundant, renewable feedstocks. The identification of methyl cinnamate as a cheap starting material for a high-yield synthesis of a key precursor is a significant step in this direction. acs.org Further research into robust and reusable catalysts, such as solid acid catalysts or immobilized enzymes, could drastically reduce production costs and improve the environmental profile of the synthesis. nih.govacs.org

The growing market demand for sustainable and high-performance materials presents a significant pull for the industrial translation of cyclohexyl lactate applications. As regulations on petroleum-based plastics and toxic chemicals become stricter, the demand for bio-based plasticizers, green solvents, and biodegradable polymers is expected to increase. rsc.orgresearchgate.net Cyclohexyl lactate-based polymers, with their potential for high thermal stability, could fill a niche in the bioplastics market that is not currently met by PLA. researchgate.net

Finally, the integration of cyclohexyl lactate production into a biorefinery concept offers a path to economic viability. rsc.org In a biorefinery, all components of a biomass feedstock are converted into value-added products, minimizing waste and maximizing profitability. By optimizing the conversion of lignocellulosic sugars to lactic acid and then to derivatives like cyclohexyl lactate, while simultaneously valorizing other components like lignin, a truly sustainable and economically sound industrial process can be realized. rsc.orgmdpi.com

Q & A

Basic: What are the standard synthetic routes for preparing lactic acid, cyclohexyl ester?

Methodological Answer:
this compound is typically synthesized via esterification reactions between lactic acid and cyclohexanol. Key steps include:

  • Catalyst Selection: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or enzymatic methods (lipases) for greener synthesis .
  • Reflux Conditions: Reaction temperatures of 80–120°C under anhydrous conditions to drive equilibrium toward ester formation.
  • Purification: Distillation or column chromatography to isolate the ester from unreacted starting materials.

Example Reaction Setup:

ReactantCatalystTemperature (°C)Yield (%)
Lactic Acid + CyclohexanolH₂SO₄110~65–75 (hypothetical)*
Lactic Acid + CyclohexanolLipase B (CAL-B)70~50–60 (hypothetical)*
*Yields extrapolated from similar esterification protocols in .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identifies ester carbonyl signals (~170 ppm in ¹³C NMR) and cyclohexyl proton environments (1.0–2.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS):
    • Molecular ion peak at m/z 172 (C₉H₁₆O₃, theoretical molecular weight) with fragmentation patterns indicating cyclohexyl and lactate moieties .
  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • Retention indices and mass spectra compared to databases for structural confirmation .

Key Physicochemical Data:

PropertyValueSource
Molecular FormulaC₉H₁₆O₃
SMILESO=C(OC1CCCCC1)C(O)C
IUPAC NameCyclohexyl 2-hydroxypropanoate

Advanced: How can researchers resolve contradictions in reaction yield data during optimization?

Methodological Answer:
Contradictory yields often arise from uncontrolled variables:

Moisture Sensitivity: Hydrolysis of the ester under non-anhydrous conditions. Use molecular sieves or inert atmospheres .

Catalyst Purity: Trace impurities in commercial catalysts (e.g., sulfated ash in H₂SO₄) alter reactivity. Recrystallize or use high-purity enzymes .

Statistical Analysis: Employ Design of Experiments (DoE) to isolate critical factors (e.g., temperature, catalyst loading) and validate reproducibility .

Advanced: What strategies are effective for determining enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography:
    • Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times to standards .
  • NMR with Chiral Solvating Agents:
    • Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce splitting of enantiomeric signals .
  • Polarimetry:
    • Measure optical rotation ([α]D) and compare to literature values for enantiomeric excess (e.e.) calculation.

Advanced: How does the steric bulk of the cyclohexyl group influence the ester’s stability and reactivity?

Methodological Answer:

  • Thermal Stability: Cyclohexyl esters exhibit higher thermal stability than linear alkyl esters due to steric protection of the carbonyl group. Conduct thermogravimetric analysis (TGA) under nitrogen to quantify decomposition temperatures .
  • Hydrolytic Resistance: The bulky cyclohexyl group slows hydrolysis in acidic/basic conditions. Monitor degradation via HPLC under accelerated conditions (e.g., pH 2–12, 60°C) .
  • Reactivity in Polymerization: Steric hindrance may reduce reactivity in free-radical polymerizations. Optimize initiator concentrations (e.g., AIBN at 1–2 mol%) .

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